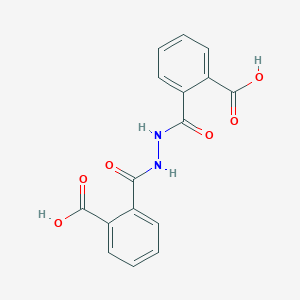

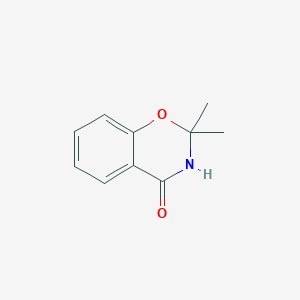

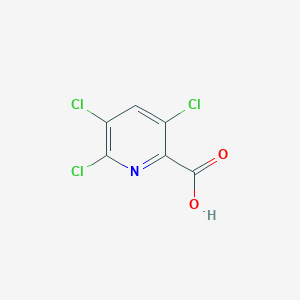

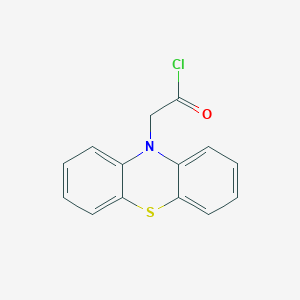

![molecular formula C13H12ClNS B133099 2-[(2-Chlorobenzyl)thio]aniline CAS No. 144214-40-4](/img/structure/B133099.png)

2-[(2-Chlorobenzyl)thio]aniline

Vue d'ensemble

Description

The compound "2-[(2-Chlorobenzyl)thio]aniline" is a derivative of aniline, which is a primary aromatic amine where the amino group is directly attached to a phenyl group. Aniline derivatives are significant in various chemical reactions and have been extensively studied due to their importance in the synthesis of dyes, pharmaceuticals, and polymers.

Synthesis Analysis

The synthesis of aniline derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 2-chloro-4-aminophenol, a related compound, involves high-pressure hydrolysis and reduction reactions starting from 3,4-dichloronitrobenzene, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether, yielding a product with a high overall yield of 72.0% and characterized by IR spectra and NMR . Similarly, the synthesis of 1,3,5-Trichlorobenzene from aniline involves diazotization, chlorination, and reduction steps, with the final products characterized by FTIR and NMR spectroscopy .

Molecular Structure Analysis

The molecular structure of aniline derivatives can be significantly altered by the introduction of substituents on the phenyl ring. For example, the presence of a chlorine substituent can influence the vibrational wavenumbers of the molecule, as seen in the study of 2-chloro-5-(trifluoromethyl) aniline . The molecular structure and electron density distribution can be analyzed using techniques such as density functional theory (DFT) calculations, natural bond orbital (NBO) analysis, and HOMO-LUMO energy gap analysis .

Chemical Reactions Analysis

Aniline derivatives participate in various chemical reactions, including those with thiol acids, as studied in the kinetics of reactions between thiol acids and anilines . The reaction rate is influenced by the substituents on the aniline, and the activation energy for these reactions can be determined. The Hammett plots from these studies suggest a specific reaction mechanism . Additionally, the reaction of aniline with 2,4-dinitrochlorobenzene in different solvents shows the formation of molecular complexes and highlights the importance of solvent effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives are influenced by their molecular structure. The vibrational spectra, as investigated through FT-IR and FT-Raman, provide insights into the functional groups present in the molecule . The thermodynamic parameters, such as temperature dependence, can be illustrated through correlation graphs . Furthermore, the reactivity of aniline derivatives with different reagents, such as phosphorus oxychloride and thiophosphoryl chloride, leads to the formation of heterocyclic products, which can be studied spectroscopically .

Applications De Recherche Scientifique

Ortho-Chlorination and Oxidation of Aryls

Research on the use of chlorinating agents and oxidants for aniline derivatives, such as the study by Vinayak et al. (2018), explores the amide directing group-assisted radical-mediated ortho-selective chlorination of anilides and sulfonamides under aqueous conditions. This process is significant for the synthesis and modification of compounds similar to "2-[(2-Chlorobenzyl)thio]aniline," indicating its potential in synthetic organic chemistry for producing targeted chlorinated compounds or intermediates for further chemical transformations (Vinayak et al., 2018).

Corrosion Inhibition

Daoud et al. (2014) synthesized a thiophene Schiff base and tested its inhibitory action on the corrosion of mild steel in acidic solutions. The compound demonstrated efficient corrosion inhibition, suggesting that similar thioaniline derivatives could be explored for their potential as corrosion inhibitors in various industrial applications (Daoud et al., 2014).

Binuclear Complex Formation

Dehghani-Firouzabadi and Alizadeh (2016) discussed the synthesis and characterization of a binuclear Zn(II) complex involving a symmetrical potentially pentadentate Schiff base ligand derived from reactions involving compounds like "2-[(2-Chlorobenzyl)thio]aniline." This research highlights the role of such compounds in forming complex structures with metal ions, which could be relevant in catalysis or material science (Dehghani-Firouzabadi & Alizadeh, 2016).

Fluorescent Scaffolding

Beppu et al. (2014) synthesized a series of 2,6-bis[aryl(alkyl)sulfonyl]anilines, showing high fluorescence emissions in the solid state due to well-defined intramolecular hydrogen bonds. This indicates that modifications of "2-[(2-Chlorobenzyl)thio]aniline" could lead to new fluorescent materials with potential applications in sensing, imaging, or electronic devices (Beppu et al., 2014).

Safety And Hazards

The safety and hazards of “2-[(2-Chlorobenzyl)thio]aniline” are not specified in the recent search results . As with all chemicals, it should be handled with appropriate safety precautions. For detailed safety information, it’s recommended to refer to the compound’s Material Safety Data Sheet (MSDS) .

Propriétés

IUPAC Name |

2-[(2-chlorophenyl)methylsulfanyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNS/c14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)15/h1-8H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOASDNHXNXTVFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=CC=CC=C2N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384777 | |

| Record name | 2-[(2-chlorobenzyl)thio]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729975 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-[(2-Chlorobenzyl)thio]aniline | |

CAS RN |

144214-40-4 | |

| Record name | 2-[(2-chlorobenzyl)thio]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

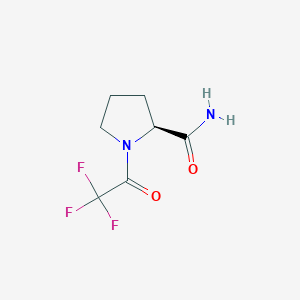

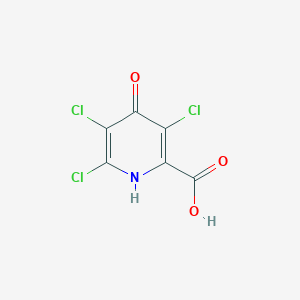

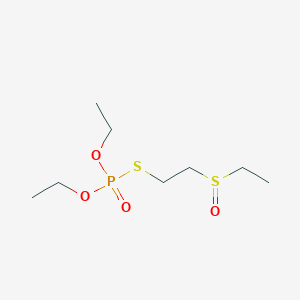

![1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-2-hydroxy-,(S)-(9CI)](/img/structure/B133073.png)